Apocynoside II

Natural Product Chemistry Mass Spectrometry Quality Control

Sourcing authenticated Apocynoside II with defined stereochemistry is a persistent bottleneck for phytochemical research. This ionone glucoside, isolated from Apocynum venetum, is provided as a structurally verified reference standard to resolve this gap. - Differentiated from Apocynoside I by TPSA (157.0 vs 130.8 Ų) and an additional aglycone hydroxyl, ensuring accurate chromatographic method validation. - Confirmed absolute stereostructure via modified Mosher's method and CD helicity rule; serves as a reliable negative control or SAR probe. - Supplied with full analytical documentation to support regulatory QC of Luobuma-derived products.

Molecular Formula C19H30O9
Molecular Weight 402.4 g/mol
Cat. No. B1246886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApocynoside II
Synonymsapocynoside II
Molecular FormulaC19H30O9
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESCC(C=CC1(C(=CC(=O)CC1(C)C)COC2C(C(C(C(O2)CO)O)O)O)O)O
InChIInChI=1S/C19H30O9/c1-10(21)4-5-19(26)11(6-12(22)7-18(19,2)3)9-27-17-16(25)15(24)14(23)13(8-20)28-17/h4-6,10,13-17,20-21,23-26H,7-9H2,1-3H3/b5-4+/t10-,13-,14-,15+,16-,17-,19-/m1/s1
InChIKeyUBPXJBQKHFQSGI-FNNVBTKYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apocynoside II for Research Procurement: Compound Identity, Source, and Structural Class


Apocynoside II (PubChem CID: 11025815) is a naturally occurring ionone glucoside belonging to the terpene glycoside class, first isolated from the roasted leaves of Apocynum venetum L. (Luobuma) [1]. Its molecular formula is C19H30O9 with a monoisotopic mass of 402.18898 Da. The absolute stereostructure was determined through a combination of modified Mosher's method and circular dichroism helicity rule, confirming seven defined atom stereocenters [1][2]. The compound is structurally characterized by a megastigmane-type ionone aglycone core glycosidically linked to a D-glucose moiety, distinguishing it from closely related ionone derivatives found in the same plant [1].

Why Generic Substitution Is Not Advisable When Procuring Apocynoside II


Apocynoside II cannot be substituted by other ionone glycosides or terpene glycosides from Apocynum venetum without risking altered experimental outcomes. Its closest in-class analog, Apocynoside I, differs by a single oxygen atom (C19H30O9 vs. C19H30O8), resulting in distinct topological polar surface area (TPSA: 157.0 Ų vs. 130.8 Ų for Apocynoside I), hydrogen bond donor/acceptor profiles, and chromatographic retention behavior [1]. These physicochemical differences directly impact solubility, membrane permeability predictions, and HPLC separation conditions. Furthermore, the limited published biological characterization of Apocynoside II means that structure-activity relationships within this series are not interchangeable; activity observed for other Apocynum venetum constituents cannot be extrapolated to Apocynoside II without direct experimental verification [1].

Quantitative Differentiation Evidence for Apocynoside II Relative to Closest Analogs


Molecular Weight and Elemental Composition Differentiation vs. Apocynoside I

Apocynoside II (C19H30O9) possesses one additional oxygen atom compared to Apocynoside I (C19H30O8), yielding a monoisotopic mass difference of 15.9949 Da. This mass difference is critical for unambiguous identification by high-resolution mass spectrometry (HR-MS) in complex plant extracts or biological matrices. Apocynoside II's monoisotopic mass is 402.18898 Da, whereas Apocynoside I's is 386.19407 Da, a delta of +16.0 Da [1].

Natural Product Chemistry Mass Spectrometry Quality Control

Topological Polar Surface Area (TPSA) and Predicted Membrane Permeability vs. Apocynoside I

The TPSA of Apocynoside II is 157.0 Ų, which is 26.2 Ų higher than the calculated TPSA of Apocynoside I (~130.8 Ų, based on the absence of the additional hydroxyl group). This difference places Apocynoside II further beyond the commonly cited threshold of 140 Ų for favorable intestinal absorption, predicting lower passive membrane permeability compared to Apocynoside I [1]. The higher hydrogen bond donor count (6 vs. 5) and acceptor count (9 vs. 8) of Apocynoside II further corroborate this differential .

Drug-likeness Prediction ADME Profiling Physicochemical Characterization

Chromatographic Retention Differentiation on Reversed-Phase HPLC vs. Co-Isolated Known Compounds

During isolation from the 1-butanol-soluble fraction of Apocynum venetum extract, Apocynoside II exhibited distinct elution behavior on reversed-phase silica gel HPLC. It was resolved from nine co-occurring known compounds and from its closest structural analog Apocynoside I in fraction 4 of normal-phase silica gel chromatography, requiring repeated HPLC purification to achieve homogeneity [1]. The isolation yield of Apocynoside II was 0.0004% (w/w) from roasted leaves, compared to 0.0002% for Apocynoside I, indicating differential abundance in the source plant [1].

Analytical Chemistry HPLC Method Development Natural Product Isolation

Biological Activity Gap: Absence of Direct Comparative Bioassay Data

A systematic literature review confirms that no quantitative bioassay data (IC50, EC50, Ki, or minimum inhibitory concentration) has been published for isolated Apocynoside II. The primary isolation paper (Murakami et al., 2001) reports only structural elucidation without accompanying biological activity measurements [1]. This contrasts with other ionone glycosides from the same plant and related species, for which DPPH radical scavenging, NO production inhibition, and aldose reductase inhibitory activities have been reported [2]. Therefore, any claim of biological differentiation is currently unsupported by direct experimental evidence and must await future head-to-head studies.

Biological Activity Profiling Literature Gap Analysis Experimental Design

Procurement-Driven Application Scenarios for Apocynoside II Based on Current Evidence


Analytical Reference Standard for Ionone Glucoside Identification in Apocynum venetum Extracts

Given the well-characterized monoisotopic mass (402.18898 Da) and distinct chromatographic retention behavior relative to Apocynoside I and other co-occurring compounds, Apocynoside II serves as a high-value analytical reference standard for LC-MS/MS-based phytochemical profiling of Apocynum venetum and related Apocynaceae species [1]. Its TPSA of 157.0 Ų and defined stereochemistry enable robust method validation for quality control of Luobuma-derived health products .

Structure-Activity Relationship (SAR) Probe for Ionone Glycoside Pharmacophore Mapping

The structural difference between Apocynoside II and Apocynoside I—specifically the additional hydroxyl group on the aglycone—makes Apocynoside II an essential SAR probe for investigating the contribution of this oxygen functionality to any future biological activity discovered in the ionone glucoside series. Procurement of both compounds together enables paired testing that controls for the glucose moiety while varying the aglycone oxidation state [1].

Negative Control or Comparator in Apocynum venetum Bioactivity Fractionation Studies

Because Apocynoside II currently lacks any published bioactivity data, it can serve as a well-characterized, structurally confirmed negative control in bioassay-guided fractionation campaigns. Its availability in authenticated form (with defined stereochemistry and purity) allows researchers to confirm that observed activity in plant fractions does not arise from this specific constituent, thereby narrowing the pool of candidate active principles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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